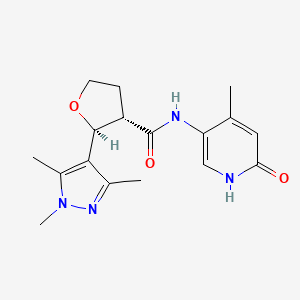![molecular formula C10H11F3O2 B7450881 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). It is a bicyclic compound with a trifluoromethyl group attached to the cyclohexene ring. TBOA has gained significant attention in the scientific community due to its potential applications in neuroscience research.
Mecanismo De Acción
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid inhibits EAATs by binding to the transporter's external surface, blocking the uptake of glutamate. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a non-competitive inhibitor, meaning it does not compete with glutamate for binding to the transporter. Instead, it binds to a separate site on the transporter, causing a conformational change that prevents glutamate uptake.
Biochemical and Physiological Effects
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid's inhibition of EAATs leads to an increase in extracellular glutamate levels, leading to neuronal damage and death. This effect has been observed in several in vitro and in vivo studies. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has also been shown to enhance synaptic transmission and increase the frequency of miniature excitatory postsynaptic currents (mEPSCs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a potent and selective inhibitor of EAATs, making it an invaluable tool for studying glutamate transport in the brain. Its hydrophobic nature, however, makes it challenging to work with, and the purification process can be time-consuming. Additionally, the increase in extracellular glutamate levels caused by 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can lead to excitotoxicity, making it crucial to use appropriate controls and concentrations in experiments.
Direcciones Futuras
There are several potential future directions for 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid research. One area of interest is the development of more potent and selective inhibitors of EAATs. Another direction is the use of 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid in the treatment of neurological disorders such as epilepsy and stroke. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has also been shown to enhance synaptic transmission, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. Finally, 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid's inhibition of EAATs has been shown to increase the efficacy of chemotherapy drugs in treating brain tumors, making it a potential adjuvant therapy for cancer treatment.
Métodos De Síntesis
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of several reagents and catalysts, including palladium on carbon, hydrochloric acid, and sodium hydroxide. The yield of the reaction is typically moderate, and the purification process is challenging due to the compound's hydrophobic nature.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is primarily used as a research tool to study the role of EAATs in the central nervous system. EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid inhibits the activity of EAATs, leading to an increase in extracellular glutamate levels. This increase in glutamate can cause excitotoxicity, leading to neuronal damage and death.
Propiedades
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h1,3,6-7H,2,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQPMZGSTBCJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)
![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
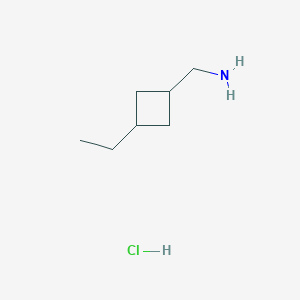
![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)
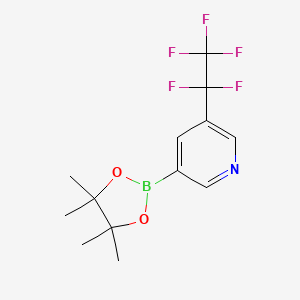
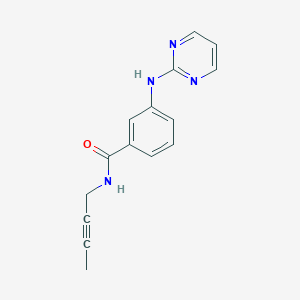
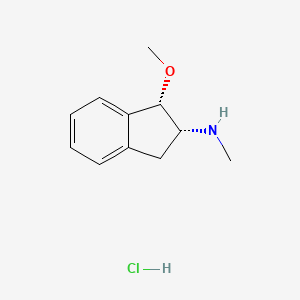
![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)

